Tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate: is a chemical compound with the molecular formula C13H19NO5S. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and features a tert-butyl ester group, a furan ring, and a sulfonyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and potential reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or azetidinones.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction using a furan-containing reagent.
Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions using sulfonyl chlorides or sulfonic acids under basic conditions.
Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and suitable activating agents such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-diones or other oxidized derivatives.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation: Furan-2,3-diones or other oxidized furan derivatives.
Reduction: Sulfides or thiols.
Substitution: Various substituted azetidines or furans depending on the reagents used.
Scientific Research Applications
Chemistry:
Synthetic Intermediates: The compound can serve as a versatile intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Catalysis: It may be used as a ligand or catalyst in various organic transformations.
Biology and Medicine:
Drug Development: The unique structural features of the compound make it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Biological Probes: It can be used as a probe to study biological processes involving azetidine or furan-containing molecules.
Industry:
Material Science: The compound may find applications in the development of novel materials with specific electronic or optical properties.
Polymer Chemistry: It can be used as a monomer or comonomer in the synthesis of specialty polymers
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate depends on its specific application. In drug development, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan and sulfonyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate
- Tert-butyl 3-(bromomethyl)azetidine-1-carboxylate
- Tert-butyl 3-(dimethylamino)-3-(fluoromethyl)azetidine-1-carboxylate
Comparison:
- Structural Differences: The presence of the furan ring in tert-butyl 3-(2-furylmethylsulfonyl)azetidine-1-carboxylate distinguishes it from other similar compounds, which may contain different substituents such as methylsulfonyl, bromomethyl, or dimethylamino groups.
- Reactivity: The furan ring imparts unique reactivity to the compound, enabling specific oxidation and substitution reactions that may not be feasible with other similar compounds.
- Applications: The unique structural features of this compound make it suitable for specific applications in drug development, material science, and polymer chemistry, where other similar compounds may not be as effective .
Properties
Molecular Formula |
C13H19NO5S |
---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
tert-butyl 3-(furan-2-ylmethylsulfonyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H19NO5S/c1-13(2,3)19-12(15)14-7-11(8-14)20(16,17)9-10-5-4-6-18-10/h4-6,11H,7-9H2,1-3H3 |
InChI Key |
JJNPRZUNEBMVRJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)CC2=CC=CO2 |
Origin of Product |
United States |
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